molecular formula C12H10N2O2 B12995146 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde

2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B12995146
M. Wt: 214.22 g/mol
InChI Key: ZPEVTBGCVKLZIC-UHFFFAOYSA-N
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Description

2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that contains both pyridine and dihydropyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde typically involves the condensation of pyridine derivatives with dihydropyridine precursors. One common method is the reaction of 3-pyridinecarboxaldehyde with a dihydropyridine derivative under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine and dihydropyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific combination of pyridine and dihydropyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-oxo-1-(pyridin-3-ylmethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H10N2O2/c15-9-11-4-2-6-14(12(11)16)8-10-3-1-5-13-7-10/h1-7,9H,8H2

InChI Key

ZPEVTBGCVKLZIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CN2C=CC=C(C2=O)C=O

Origin of Product

United States

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